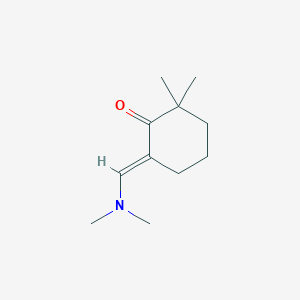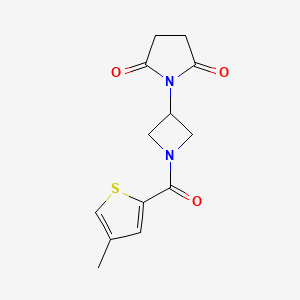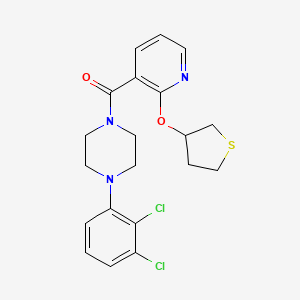![molecular formula C16H11ClN4O4S B2939089 2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide CAS No. 898444-02-5](/img/structure/B2939089.png)
2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a unique chemical with the empirical formula C8H8ClNOS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of this compound is 201.67 . The SMILES string representation is O=C(N)C1=C(Cl)C=CC(SC)=C1 , and the InChI key is NLPPJZYFXDIBNY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 201.67 . The SMILES string representation is O=C(N)C1=C(Cl)C=CC(SC)=C1 , and the InChI key is NLPPJZYFXDIBNY-UHFFFAOYSA-N .Scientific Research Applications
Synthesis Methodology
Synthesis of Chlorantraniliprole
Biological Activity
Antimicrobial and Cytotoxic Properties
Baby Ramana Mutchu et al. (2018) synthesized 2-(5-methyl-2-nitrophenyl)-5-(substituted)-1,3,4-oxadiazoles and thiadiazoles, exhibiting significant cytotoxic properties and antibacterial activities. This research indicates the potential of oxadiazole derivatives in developing new therapeutic agents with antimicrobial properties (Baby Ramana Mutchu et al., 2018).
Material Science
Corrosion Inhibition
Vikas Kalia et al. (2020) discussed the use of oxadiazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating significant inhibition efficiency. This study highlights the application of such compounds in protecting metals from corrosion, crucial for extending the life of industrial materials (Vikas Kalia et al., 2020).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the GHS classification . It has the signal word “Warning” and hazard statements H302 - H317 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c1-26-13-5-3-2-4-10(13)15-19-20-16(25-15)18-14(22)11-8-9(21(23)24)6-7-12(11)17/h2-8H,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNIYDHZIPIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2939007.png)


![1-(4-ethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2939012.png)
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2939013.png)

![2-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2939017.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(thiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2939025.png)

![Methyl 2-(2-phenylacetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2939028.png)
